

# List of potential endocrine disrupting compounds PARCEDC

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## Compound of Interest

Compound Name:	2,2-Dimethyl-1-phenylpentan-3-ol
CAS No.:	93963-37-2
Cat. No.:	B12656707

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An In-Depth Technical Guide to the Identification and Assessment of Potential Endocrine Disrupting Compounds in the Context of the European Partnership for the Assessment of Risks from Chemicals (PARC)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Endocrine disrupting compounds (EDCs) are exogenous substances that can interfere with the body's hormonal system, leading to adverse health effects in an organism or its progeny.[1] The potential for a wide range of chemicals to act as EDCs has become a significant concern for public health and environmental safety, prompting robust regulatory and research initiatives. At the forefront of these efforts is the European Partnership for the Assessment of Risks from Chemicals (PARC), a large-scale research and innovation program aimed at developing next-generation chemical risk assessment to protect human health and the environment.[2]

This technical guide provides an in-depth overview of the landscape of potential EDCs as identified within the PARC framework. It is designed to equip researchers, scientists, and drug

development professionals with a comprehensive understanding of the methodologies used to identify and assess these compounds, the regulatory context driving these efforts, and the future directions of this critical field.

## The PARC Initiative and the List of Potential EDCs

The PARC initiative represents a concerted effort to advance chemical risk assessment by developing and integrating new approach methodologies (NAMs).[3][4] A key output of this initiative is the "List of 7074 potential endocrine disrupting compounds (EDCs) by PARC T4.2," a comprehensive compilation that serves as a crucial resource for the scientific community.[5] This list was created by integrating assessments from EU and national regulators, contributions from the European Chemicals Agency (ECHA), and is supplemented with other potential EDCs such as hormones and bisphenols.[5] Furthermore, it includes substances screened from the NORMAN SusDat database using a combination of in silico models, in vitro assay data, and machine learning predictions.[5] This extensive list underscores the vast number of chemicals that require scrutiny for their potential endocrine-disrupting properties.

## Regulatory Landscape: The EU's Chemicals Strategy for Sustainability

The focus on EDCs is a cornerstone of the European Commission's Chemicals Strategy for Sustainability (CSS), which aims for a "toxic-free environment".[6][7] This strategy has significant implications for chemical regulation, including the introduction of new hazard classes for EDCs under the Classification, Labelling and Packaging (CLP) Regulation.[8][9] The goal is to ban the most harmful chemicals from consumer products and to phase out the use of substances like per- and polyfluoroalkyl substances (PFAS).[6] The PARC initiative directly supports the CSS by providing the scientific foundation and methodologies needed to identify and regulate EDCs effectively.[10]

## Methodologies for the Identification and Assessment of EDCs

The identification of EDCs is a complex process that involves a tiered approach, integrating data from various sources. The Organisation for Economic Co-operation and Development (OECD) has established a conceptual framework for the testing and assessment of endocrine

disruptors, which guides this process.[11][12][13] This framework is structured in levels, starting from existing data and progressing to more complex in vivo assays.

## In Silico Approaches: The First Tier of Screening

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, serve as a critical first step in screening large numbers of chemicals for potential endocrine activity.[14][15] These models predict the potential of a chemical to interact with key components of the endocrine system, such as estrogen and androgen receptors, based on its chemical structure.[16][17] In silico tools help prioritize chemicals for further testing, making the assessment process more efficient and cost-effective.[16][18]

## In Vitro Assays: Mechanistic Insights into Endocrine Pathways

In vitro assays are laboratory-based tests that use isolated cells or tissues to determine a substance's effect on specific endocrine mechanisms.[19] These assays are essential for understanding how a chemical might interfere with hormonal signaling. High-throughput screening (HTS) in vitro assays have been developed to efficiently test thousands of chemicals for their potential to interact with estrogen, androgen, and thyroid hormone pathways.[20]

Assay Type	OECD Test Guideline (TG)	US EPA OPPTS Guideline	Description
Estrogen Receptor (ER) Binding	OECD 493	OPPTS 890.1250	Measures the ability of a chemical to bind to the estrogen receptor. <a href="#">[21]</a>
Estrogen Receptor (ER) Transcriptional Activation	OECD 455	-	Determines if a chemical can activate the estrogen receptor in a cellular context, leading to gene expression. <a href="#">[21]</a>
Androgen Receptor (AR) Binding	-	OPPTS 890.1150	Measures the ability of a chemical to bind to the androgen receptor. <a href="#">[21]</a>
Androgen Receptor (AR) Transcriptional Activation	OECD 458	-	Determines if a chemical can activate the androgen receptor in a cellular context. <a href="#">[21]</a>
Steroidogenesis	OECD 456	OPPTS 890.1550	Assesses the effect of a chemical on the production of steroid hormones using the H295R cell line. <a href="#">[21]</a>
Aromatase Assay	-	OPPTS 890.1200	Measures the inhibition of the aromatase enzyme, which is crucial for estrogen synthesis. <a href="#">[21]</a>

## In Vivo Assays: Assessing Effects in Whole Organisms

In vivo assays involve exposing whole organisms to a chemical to evaluate its effects on the endocrine system and overall health.[19] These studies are critical for establishing a causal link between endocrine activity and adverse health outcomes. The OECD has standardized several in vivo assays for regulatory use.

Assay Type	OECD Test Guideline (TG)	Description
Uterotrophic Bioassay in Rodents	OECD 440	Evaluates estrogenic activity by measuring the increase in uterine weight in immature female rats.
Hershberger Bioassay in Rodents	OECD 441	Assesses androgenic and anti-androgenic activity by measuring the weights of androgen-dependent tissues in castrated male rats.
Fish Short-Term Reproduction Assay	OECD 229	Examines the effects on reproductive endpoints in fish, such as fecundity and fertilization success.[11]
Amphibian Metamorphosis Assay	OECD 231	Assesses the effects on thyroid-mediated amphibian development and metamorphosis.[11]
Avian Reproduction Test	OECD 206	Evaluates the effects on reproductive success in birds. [11]

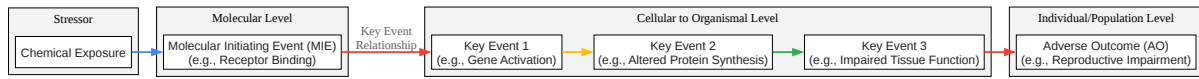
## New Approach Methodologies (NAMs)

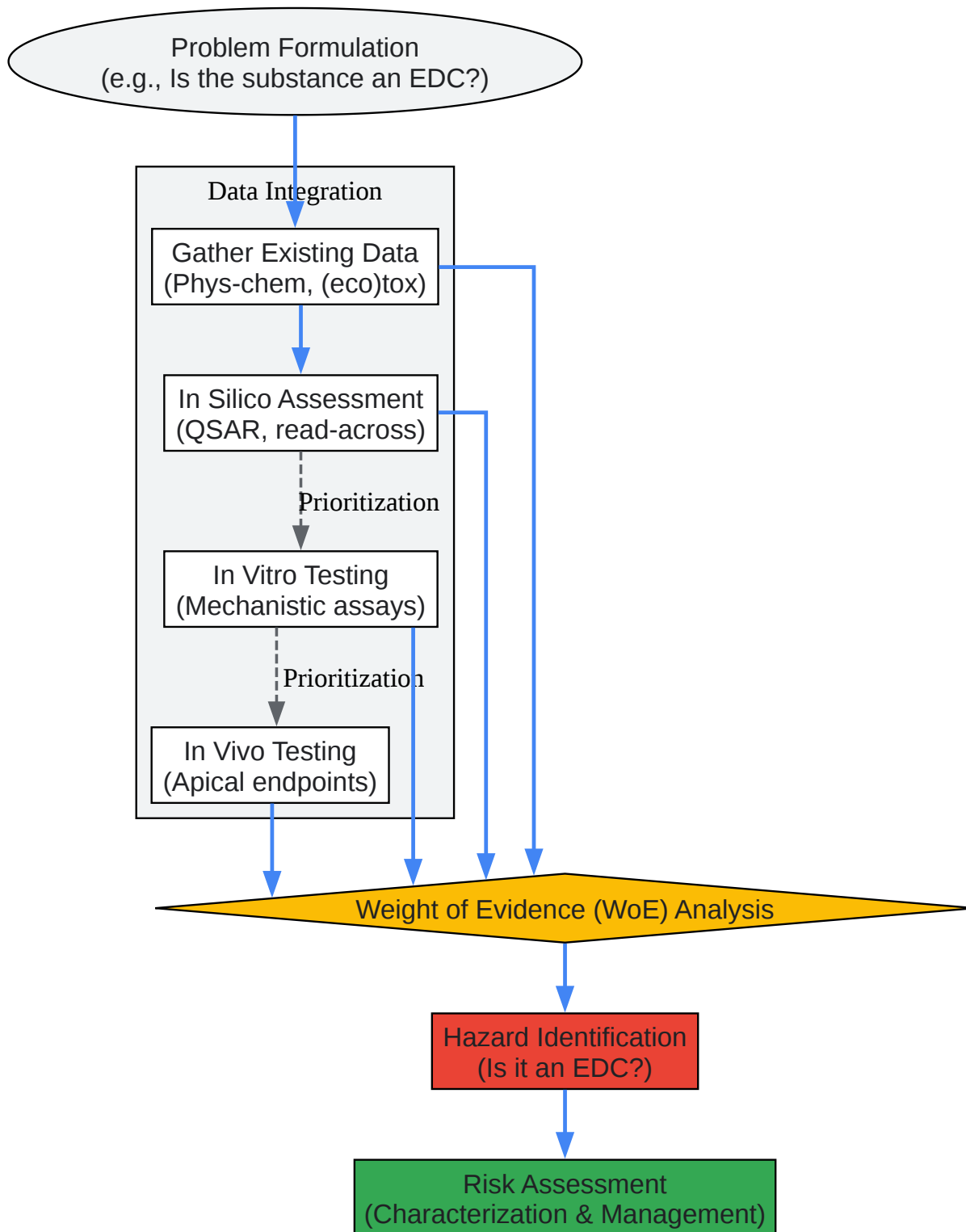
A major focus of the PARC project is the development and validation of NAMs to reduce reliance on animal testing and provide more human-relevant data.[3][4] These innovative methods include advanced in vitro systems, such as 3D cell cultures and organ-on-a-chip

models, as well as the refinement of non-mammalian models like the zebrafish embryo assay. [3][22] NAMs are being developed to assess a broader range of endocrine pathways, including those involved in metabolic disruption.[2][22][23]

## The Role of Adverse Outcome Pathways (AOPs)

The Adverse Outcome Pathway (AOP) framework is a conceptual tool used to link a molecular initiating event (MIE) to an adverse outcome (AO) at the individual or population level through a series of key events (KEs).[1] AOPs are crucial for organizing existing knowledge, identifying data gaps, and supporting a weight-of-evidence approach to risk assessment.[24] For EDCs, AOPs help to establish a biologically plausible link between a chemical's interaction with the endocrine system and a subsequent adverse health effect, a critical component of the regulatory definition of an EDC.[1][25][26]





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Caption: A simplified workflow for an Integrated Approach to Testing and Assessment (IATA).

## Challenges and Future Directions

Despite significant progress, the identification and regulation of EDCs face several challenges. These include the vast number of potential EDCs, the complexity of the endocrine system, the potential for mixture effects, and the need for validated non-animal testing methods that can accurately predict adverse effects in humans. [25][27][28] The PARC initiative is poised to address many of these challenges by:

- Developing and validating a broader range of NAMs to cover more endocrine pathways and provide more human-relevant data. [2][3]\* Improving IATA frameworks to better integrate diverse data streams for regulatory decision-making. [10]\* Enhancing our understanding of the AOPs underlying endocrine disruption to improve predictive toxicology. [1]\* Addressing mixture toxicity to better reflect real-world exposure scenarios. [29]

## Conclusion

The PARC list of potential endocrine disrupting compounds provides a critical starting point for researchers and drug development professionals to understand the current landscape of chemicals of concern. The ongoing work within the PARC initiative to develop and validate new testing and assessment strategies will be instrumental in advancing our ability to identify and regulate EDCs effectively. By embracing a multi-pronged approach that integrates in silico, in vitro, and in vivo data within robust IATA and AOP frameworks, the scientific community can work towards the shared goal of protecting human health and the environment from the adverse effects of endocrine disruption.

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